2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate
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Overview
Description
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate is an organic compound with a complex structure that includes an ethyl group, a phenyl group, an amino group, an oxo group, and a propane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate typically involves multiple steps. One common method includes the reaction of ethylamine with phenyl isocyanate to form N-ethyl-N-phenylurea. This intermediate is then reacted with chloroacetic acid to produce 2-[Ethyl(phenyl)amino]-2-oxoethyl chloride. Finally, the chloride is reacted with propane-1-sulfonic acid under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate
- 2-[Ethyl(phenyl)amino]-2-oxoethyl butane-1-sulfonate
- 2-[Ethyl(phenyl)amino]-2-oxoethyl methane-1-sulfonate
Uniqueness
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61697-30-1 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] propane-1-sulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-3-10-19(16,17)18-11-13(15)14(4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
ZAPWVFKGKOVSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)OCC(=O)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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